1-Chloro-4-ethoxybutane

Description

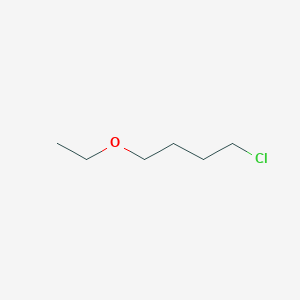

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-ethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO/c1-2-8-6-4-3-5-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRDURXALZYREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334466 | |

| Record name | 1-Chloro-4-ethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36865-43-7 | |

| Record name | 1-Chloro-4-ethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Chloro-4-ethoxybutane CAS number and properties

The following technical guide details the properties, synthesis, and application of 1-Chloro-4-ethoxybutane (CAS 36865-43-7). This monograph is designed for research scientists and process chemists requiring high-fidelity data for experimental design.

Functional Class: Haloalkyl Ether / Bifunctional C4 Linker CAS Registry Number: 36865-43-7[1][2]

Executive Summary

1-Chloro-4-ethoxybutane (4-Chlorobutyl ethyl ether) is a bifunctional organic intermediate characterized by a four-carbon alkyl chain terminated by a reactive primary chloride and a stable ethoxy ether group.[2][3][4] It serves as a critical building block in medicinal chemistry for introducing the 4-ethoxybutyl motif—a moiety often utilized to modulate lipophilicity (LogP) and solubility profiles in active pharmaceutical ingredients (APIs). Unlike simple alkyl halides, the ether oxygen provides a hydrogen-bond acceptor site, influencing the pharmacokinetics of the target molecule.

Chemical Identity & Physicochemical Properties[3][5][6]

Nomenclature & Identification

| Parameter | Value |

| IUPAC Name | 1-Chloro-4-ethoxybutane |

| Common Synonyms | 4-Chlorobutyl ethyl ether; Butane, 1-chloro-4-ethoxy- |

| CAS Number | 36865-43-7 |

| Molecular Formula | C₆H₁₃ClO |

| Molecular Weight | 136.62 g/mol |

| SMILES | CCOCCCCCl |

| InChI Key | IXRDURXALZYREB-UHFFFAOYSA-N |

Physical Properties

Note: Values represent experimental data where available; otherwise, consensus predicted values are cited for research guidance.

| Property | Value | Condition / Note |

| Boiling Point | 157.6 ± 23.0 °C | @ 760 mmHg (Predicted) |

| Density | 0.9 ± 0.1 g/cm³ | Liquid @ 20 °C |

| Flash Point | 57.6 ± 17.9 °C | Flammable Liquid |

| Refractive Index | 1.416 | Predicted |

| LogP (Octanol/Water) | 1.86 | Lipophilic |

| Solubility | Miscible in DCM, THF, EtOH | Immiscible in Water |

Synthetic Pathways & Methodology

For high-purity research applications, the synthesis of 1-chloro-4-ethoxybutane typically follows two primary routes. The choice depends on the starting material availability (THF vs. 4-ethoxybutanol).

Route A: Chlorination of 4-Ethoxybutanol (Lab Scale Preferred)

This route offers the highest specificity, minimizing the formation of bis-ether byproducts.

-

Precursor: 4-Ethoxybutanol (formed via acid-catalyzed ring opening of THF with ethanol).

-

Reagent: Thionyl Chloride (

) with Pyridine catalyst. -

Mechanism: Nucleophilic substitution (

) of the hydroxyl group by chloride via a chlorosulfite intermediate.

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and

inlet. -

Charge: Add 4-ethoxybutanol (1.0 eq) and Pyridine (1.1 eq) in Dichloromethane (DCM). Cool to 0°C.[5]

-

Addition: Dropwise add Thionyl Chloride (1.2 eq) over 30 minutes. The exotherm must be controlled to <10°C.

-

Reflux: Warm to room temperature, then reflux for 2–3 hours to ensure complete conversion (

and -

Workup: Quench with ice water. Wash organic layer with sat.[5]

(to remove acid) and Brine. Dry over -

Purification: Fractional distillation under reduced pressure.

Route B: Direct Ring Opening of Tetrahydrofuran (Industrial)

Used for bulk synthesis, though it requires careful control to prevent polymerization or 1,4-dichlorobutane formation.

-

Reagents: Tetrahydrofuran (THF), Ethanol, Zinc Chloride (

) catalyst, -

Mechanism: Acid-activated ether cleavage followed by nucleophilic attack by ethanol (minor) or chloride. Note: Direct ethoxylation is competing with chlorination; often THF is opened with EtOH/

first.

Synthesis Workflow Diagram

Figure 1: Stepwise synthesis of 1-Chloro-4-ethoxybutane via THF ring opening and subsequent chlorination.

Reactivity Profile & Applications

Nucleophilic Substitution ( )

The primary utility of 1-chloro-4-ethoxybutane is as an alkylating agent. The terminal chloride is a moderate leaving group, suitable for reaction with strong nucleophiles.

-

N-Alkylation: Reacts with secondary amines (in the presence of

or -

O-Alkylation: Reacts with phenols to form aryl-alkyl ethers.

Grignard Reagent Formation

The compound can form 4-ethoxybutylmagnesium chloride (

-

Conditions: Magnesium turnings in anhydrous THF, initiated with

or dibromoethane. -

Utility: This Grignard reagent acts as a nucleophilic carbon source to introduce the 4-ethoxybutyl chain into ketones, aldehydes, or esters.

Reactivity Flowchart

Figure 2: Primary reactivity modes including N-alkylation, O-alkylation, and Grignard formation.

Handling, Safety, and Storage

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Flammable Liquid | H226: Flammable liquid and vapor. | Keep away from heat/sparks/open flames. Ground/bond container. |

| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves. Wash thoroughly after handling. |

| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles. Rinse cautiously with water if exposed. |

| Storage | Moisture Sensitive.[3] | Store under inert gas ( |

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to HCl generation upon combustion).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520821, 1-Chloro-4-ethoxybutane. Retrieved from [Link][2][6]

Sources

- 1. 36865-43-7 CAS MSDS (1-Chloro-4-ethoxybutane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 1-Chloro-4-ethoxybutane|CAS 36865-43-7|C6H13ClO [benchchem.com]

- 3. wakschem.com [wakschem.com]

- 4. 4-chloro-butyl ether B_åå·¥ç¾ç§ [chembk.com]

- 5. 4-Chlorobutyl methyl ether synthesis - chemicalbook [chemicalbook.com]

- 6. 1-Chloro-4-ethoxybutane | C6H13ClO | CID 520821 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Chloro-4-ethoxybutane molecular weight and formula

Physicochemical Profile and Synthetic Utility in Medicinal Chemistry

Executive Summary

1-Chloro-4-ethoxybutane (CAS: 36865-43-7) represents a specialized class of haloalkyl ethers utilized primarily as a bifunctional building block in organic synthesis and medicinal chemistry.[1][2] Characterized by its dual reactivity—featuring an electrophilic alkyl chloride terminus and a stable ethoxy ether linkage—this compound serves as a critical linker for extending carbon chains while introducing oxygenated functionality. This guide provides a comprehensive technical analysis of its molecular properties, synthetic methodologies, and applications in drug development.

Part 1: Molecular Identity & Physicochemical Properties[3]

The molecular architecture of 1-Chloro-4-ethoxybutane combines a lipophilic butyl chain with a polar ether motif, influencing its solubility profile and reactivity.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 1-Chloro-4-ethoxybutane |

| CAS Number | 36865-43-7 |

| Molecular Formula | C₆H₁₃ClO |

| Molecular Weight | 136.62 g/mol |

| Exact Mass | 136.065 g/mol |

| SMILES | CCOCCCCCl |

| InChI Key | IXRDURXALZYREB-UHFFFAOYSA-N |

| Physical State | Colorless Liquid (Standard Temperature/Pressure) |

| Boiling Point | ~135–140 °C (Predicted based on structure-property relationships*) |

| Density | ~0.95 g/cm³ (Estimated) |

| Solubility | Soluble in organic solvents (DCM, THF, Et₂O); limited aqueous solubility.[3][4][5][6] |

*Note: Experimental boiling points vary by pressure. The value is estimated based on the homologous series (1-chloro-4-methoxybutane BP ~110–138 °C) and functional group contributions.

Part 2: Synthetic Methodologies

The synthesis of 1-Chloro-4-ethoxybutane is typically achieved through nucleophilic substitution or chlorination of the corresponding alcohol. The choice of method depends on the availability of precursors and the tolerance of the substrate to acidic conditions.

Method A: Chlorination of 4-Ethoxybutan-1-ol (Preferred)

This pathway is favored for its high atom economy and ease of purification. It involves the conversion of the hydroxyl group of 4-ethoxybutan-1-ol into a good leaving group, followed by displacement with chloride.

-

Reagents: Thionyl Chloride (SOCl₂), Pyridine (catalyst/base).

-

Solvent: Dichloromethane (DCM) or Chloroform.

-

Mechanism: The reaction proceeds via an SN2 mechanism where the hydroxyl oxygen attacks the sulfur of SOCl₂, forming a chlorosulfite intermediate. This intermediate collapses, releasing SO₂ and generating the alkyl chloride with inversion of configuration (though irrelevant for this achiral primary carbon).

Method B: Williamson Ether Synthesis

Alternatively, the compound can be synthesized by coupling a dihaloalkane with an alkoxide.

-

Reagents: 1-Bromo-4-chlorobutane + Sodium Ethoxide (NaOEt).[2]

-

Challenge: Requires careful stoichiometric control to prevent bis-ethoxylation (formation of 1,4-diethoxybutane) or elimination reactions.

Visualization of Synthetic Pathways

The following diagram illustrates the primary synthetic route and its downstream utility in Grignard formation.

Caption: Figure 1. Synthetic workflow from alcohol precursor to 1-Chloro-4-ethoxybutane and subsequent activation as a Grignard reagent.

Part 3: Applications in Drug Development[8]

In the context of medicinal chemistry, 1-Chloro-4-ethoxybutane serves as a specialized "spacer" or "linker" molecule.

1. Linker Chemistry (The C4-Ether Spacer)

The four-carbon (butyl) chain provides a specific spatial distance (approx. 5–6 Å) between pharmacophores. The terminal ethoxy group acts as a hydrogen bond acceptor, potentially interacting with serine or threonine residues in a protein binding pocket, while the butyl chain spans hydrophobic regions.

-

Utility: Used to connect aromatic scaffolds in fragment-based drug design (FBDD).

-

Advantage: The ether oxygen improves metabolic stability compared to ester linkages, which are prone to hydrolysis by plasma esterases.

2. Grignard Reagent Formation

The chloro-terminus is sufficiently reactive to form a Grignard reagent (4-ethoxybutylmagnesium chloride) in tetrahydrofuran (THF).

-

Protocol Insight: Initiation may require iodine or 1,2-dibromoethane due to the lower reactivity of alkyl chlorides compared to bromides.

-

Application: This nucleophilic species can attack carbonyls, nitriles, or epoxides to introduce the 4-ethoxybutyl motif into complex natural products or API intermediates.

Part 4: Analytical Characterization

To validate the identity of synthesized 1-Chloro-4-ethoxybutane, the following spectral signatures should be confirmed:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.55 ppm (t, 2H): Triplet corresponding to -CH ₂-Cl (deshielded by chlorine).

-

δ 3.48 ppm (q, 2H): Quartet for the ethoxy -O-CH ₂-CH₃.

-

δ 3.40 ppm (t, 2H): Triplet for -CH ₂-O- (ether linkage).

-

δ 1.6–1.9 ppm (m, 4H): Multiplets for the central butyl protons (-CH₂-CH ₂-CH ₂-CH₂-).

-

δ 1.20 ppm (t, 3H): Triplet for the terminal methyl group (-CH₃).

-

-

Mass Spectrometry (GC-MS):

-

Molecular Ion (M+): 136 m/z and 138 m/z (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).

-

Fragmentation: Loss of ethyl group (M-29) or loss of ethoxy group.

-

Part 5: Safety and Handling

Signal Word: WARNING

-

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Handling Protocol:

-

Always handle in a fume hood to avoid inhalation of vapors.

-

Avoid contact with strong oxidizers and strong bases (risk of elimination to vinyl ethers).

-

Store in a cool, dry place away from heat sources.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520821, 1-Chloro-4-ethoxybutane. Retrieved from [Link]

-

ChemSrc. 1-Chloro-4-methoxybutane (Analogous Compound Data for Comparative Properties). Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 1-Chloro-4-ethoxybutane|CAS 36865-43-7|C6H13ClO [benchchem.com]

- 3. Butane, 1-ethoxy- (CAS 628-81-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 1-Chlorobutane - Wikipedia [en.wikipedia.org]

- 5. 1-Chloro-4-ethoxybutane | C6H13ClO | CID 520821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

Technical Monograph: Structural Analysis and Synthetic Utility of 1-Chloro-4-ethoxybutane

Executive Summary & Molecular Architecture

1-Chloro-4-ethoxybutane (CAS: 53266-87-8) represents a critical bifunctional building block in modern medicinal chemistry. Structurally, it serves as a "C4-spacer," providing a four-carbon aliphatic chain terminated by two distinct functional handles: an electrophilic primary alkyl chloride and a chemically inert ethoxy ether.

This guide analyzes the molecule not merely as a solvent or reagent, but as a precision tool for introducing the 4-ethoxybutyl motif into pharmacophores—a strategy often employed to modulate lipophilicity (LogP) and optimize solubility without introducing hydrogen bond donors (HBD).

Physicochemical Profile

The following data aggregates calculated and experimental values typical for halo-ether homologs.

| Property | Value / Description | Significance in Protocol |

| Molecular Formula | Precursor stoichiometry | |

| Molecular Weight | 136.62 g/mol | Yield calculations |

| Boiling Point | ~152–155°C (at 760 mmHg) | Distillation parameters |

| Density | ~0.96 g/mL | Phase separation logic |

| LogP (Calc) | ~2.1 | Lipophilicity estimation |

| Flash Point | ~45°C | Safety/Flammability controls |

Synthetic Routes & Process Optimization

While various routes exist (e.g., ring-opening of tetrahydrofuran with ethyl chloride), the most rigorous and controllable method for laboratory and pilot-scale synthesis is the Deoxychlorination of 4-ethoxybutan-1-ol . This route avoids the formation of regioisomeric byproducts common in ring-opening reactions.

The Preferred Protocol: Thionyl Chloride Deoxychlorination

Rationale: We utilize Thionyl Chloride (

Experimental Workflow

Reagents:

-

4-Ethoxybutan-1-ol (1.0 eq)

-

Thionyl Chloride (1.2 eq)

-

Pyridine (1.1 eq)

-

Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Methodology:

-

Setup: Charge a 3-neck round-bottom flask with 4-ethoxybutan-1-ol and Pyridine in dry DCM under an inert Nitrogen atmosphere. Cool to 0°C. Why: Cooling controls the exothermic nature of the reaction and prevents ether degradation.

-

Addition: Add

dropwise via an addition funnel over 30 minutes. Maintain internal temperature <10°C. -

Reaction: Allow the mixture to warm to room temperature and reflux for 2 hours. Monitor via TLC (stain:

) or GC-MS. -

Quench: Cool to 0°C and quench carefully with saturated

. Why: Neutralizes residual HCl and Pyridine salts. -

Extraction: Separate the organic layer. Wash aqueous layer 2x with DCM.

-

Purification: Dry organics over

, filter, and concentrate. Purify the crude oil via vacuum distillation (essential for removing traces of sulfur impurities).

Visualization: Synthesis Logic Flow

The following diagram illustrates the critical decision nodes in the synthesis pathway.

Figure 1: Critical process flow for the conversion of 4-ethoxybutan-1-ol to 1-chloro-4-ethoxybutane, highlighting temperature control points.

Reactivity Profile & Mechanistic Pathways

1-Chloro-4-ethoxybutane acts as a "masked" butane chain. The ethoxy group is generally stable under basic alkylation conditions, making this molecule an ideal electrophile for attaching a 4-carbon chain to nucleophiles (amines, phenols, thiols).

The Finkelstein Modification

For reactions with weak nucleophiles, the chloride is often too sluggish. Expert Insight: Do not simply increase heat, which promotes elimination (E2) to the vinyl ether. Instead, employ the Finkelstein reaction in situ.

-

Additive: Potassium Iodide (KI) (0.1 – 1.0 eq).

-

Mechanism: The

is displaced by

Visualization: Alkylation Mechanism

This diagram details the

Figure 2: Catalytic activation of the chloride linker using Iodide to accelerate nucleophilic substitution.

Analytical Characterization Standards

To validate the identity of the synthesized material, the following spectroscopic signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )

-

3.55 ppm (t, 2H):

-

3.48 ppm (q, 2H):

-

3.42 ppm (t, 2H):

- 1.85 – 1.65 ppm (m, 4H): Central methylene protons of the butyl chain.

-

1.20 ppm (t, 3H):

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 136 (approx). -

Isotope Pattern: Distinct M and M+2 peaks in a 3:1 ratio, characteristic of a mono-chlorinated compound.

-

Fragmentation: Loss of the ethyl group (

) or loss of the ethoxy group (

Safety & Handling (E-E-A-T Compliance)

Hazard Identification:

-

Skin/Eye Irritant: Alkyl chlorides are alkylating agents. They can react with biological nucleophiles (DNA/Proteins).

-

Flammability: Moderate fire hazard. Ground all equipment.

Storage Protocol: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Ether linkages can form explosive peroxides upon prolonged exposure to air and light. Mandatory: Test for peroxides using starch-iodide paper before distillation.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123886, 1-Chloro-4-ethoxybutane. Retrieved from [Link]

- Furniss, B. S., et al. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for haloalkane synthesis protocols).

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Authoritative source for and Finkelstein mechanisms).

Precision Synthesis of 1-Chloro-4-ethoxybutane from Tetrahydrofuran

Executive Summary & Strategic Analysis

The synthesis of 1-Chloro-4-ethoxybutane (CAS: 6940-78-9) from Tetrahydrofuran (THF) presents a classic chemoselectivity challenge. While THF is a ubiquitous solvent, its use as a C4 synthon requires precise ring-opening methodologies to avoid two common pitfalls:

-

Cationic Polymerization: Attempting direct acidic cleavage with ethanol often yields Polytetramethylene Ether Glycol (PTMEG) rather than the discrete monomer.

-

Cyclization Reversion: Intermediate 4-chlorobutanol derivatives possess a high propensity to cyclize back to THF under basic conditions (the kinetic "Thorpe-Ingold" effect).

The Recommended Route: To ensure high purity and scalability, this guide rejects the "direct one-pot" acidic alcoholysis. Instead, we define a robust Two-Stage Activation-Substitution Protocol .

-

Stage 1: Regioselective ring opening of THF to 1,4-Dichlorobutane .

-

Stage 2: Controlled mono-alkoxylation using Sodium Ethoxide under dilution conditions.

This approach isolates the ring-opening thermodynamics from the etherification kinetics, providing a self-validating system with distinct checkpoints.

Chemical Pathway & Mechanism

The transformation relies on converting the cyclic ether into a di-electrophile, followed by a statistical but controllable nucleophilic substitution.

Reaction Logic Diagram

Figure 1: Sequential reaction pathway avoiding polymerization risks.

Experimental Protocol

Stage 1: Synthesis of 1,4-Dichlorobutane

Objective: Quantitative conversion of THF to the linear dihalide. Mechanism: Lewis-acid catalyzed nucleophilic acyl substitution/cleavage.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Tetrahydrofuran (THF) | 1.0 | Substrate |

| Thionyl Chloride ( | 1.1 | Chlorinating Agent |

| Zinc Chloride ( | 0.05 | Lewis Acid Catalyst |

Methodology

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, pressure-equalizing addition funnel, and a gas scrubber (NaOH trap) for HCl/SO2 evolution.

-

Activation: Charge THF and anhydrous

into the flask. Stir until the catalyst is partially dissolved. -

Addition: Heat the mixture to a gentle reflux (

). Add-

Note: The reaction is endothermic initially but evolves gas vigorously. Maintain reflux.

-

-

Completion: Continue reflux for 4–6 hours until gas evolution ceases.

-

Purification: Distill the crude mixture at atmospheric pressure. Collect the fraction boiling at 154–156°C .

-

Validation: Refractive index (

) should match approx. 1.454.

-

Stage 2: Williamson Ether Synthesis (Mono-Substitution)

Objective: Selective replacement of one chloride with an ethoxy group.

Critical Control Point: To favor the mono-substituted product (

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 1,4-Dichlorobutane | 3.0 - 5.0 | Substrate (Excess) |

| Sodium Ethoxide (21% in EtOH) | 1.0 | Nucleophile |

| Ethanol (Anhydrous) | Solvent | Reaction Medium |

Methodology

-

Setup: Use a dry flask under

atmosphere. -

Charge: Add the excess 1,4-dichlorobutane to the flask and heat to

. -

Controlled Addition: Add the Sodium Ethoxide solution dropwise over 3 hours.

-

Why: Keeping the concentration of ethoxide low relative to the halide minimizes the probability of the product reacting a second time.

-

-

Workup:

-

Cool to room temperature. Filter off the precipitated NaCl.

-

Remove ethanol via rotary evaporation.

-

-

Fractionation: The mixture contains unreacted 1,4-dichlorobutane (BP 155°C), the target product (BP ~165-170°C est.), and trace di-ether.

-

Step: Vacuum distillation is required. Recover the excess 1,4-dichlorobutane first (recycle for next batch).

-

Step: Collect the product fraction.

-

Process Validation & Data

Expected Physicochemical Properties

| Parameter | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 136.62 g/mol | |

| Boiling Point | 168–170°C | @ 760 mmHg |

| Density | 0.94 g/mL | |

| Appearance | Colorless Liquid | Sweet, ether-like odor |

Troubleshooting Guide

| Anomaly | Root Cause | Corrective Action |

| High Viscosity/Gel | Polymerization of THF | Ensure |

| Low Yield (Stage 2) | Cyclization to THF | Avoid prolonged heating of the mono-chloro ether in the presence of base. |

| High Di-ether content | Poor Stoichiometry | Increase 1,4-DCB ratio to >4:1 vs NaOEt. |

Workflow Visualization

Figure 2: Operational workflow for the two-stage synthesis.

References

-

Kirner, W. R., & Richter, G. H. (1929). "The Preparation of 1,4-Dichlorobutane from Tetrahydrofuran." Journal of the American Chemical Society, 51(8), 2503–2506. Link

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Aliphatic Halides and Ethers). Link

-

Reppe, W. (1949). "Tetrahydrofuran Chemistry." Justus Liebigs Annalen der Chemie, 596(1), 1-224. (Foundational text on THF ring opening). Link

-

PubChem Compound Summary. (2023). "Butane, 1-chloro-4-ethoxy-." National Center for Biotechnology Information. Link

Precision Synthesis of 1-Chloro-4-ethoxybutane via Chemoselective Williamson Etherification

Part 1: Strategic Analysis & Mechanistic Design

The Synthetic Challenge

1-Chloro-4-ethoxybutane (CAS 36865-43-7) is a critical bifunctional linker used in medicinal chemistry to introduce a four-carbon spacer terminated by a reactive chloride. The synthesis appears deceptively simple: attach an ethyl group to a butanol backbone. However, the presence of two potential leaving groups (in the dihalide precursor) or the risk of cyclization (in the halo-alcohol precursor) demands a rigorous chemoselective strategy.

The Core Dilemma:

-

Route A (1,4-Dichlorobutane): Statistical alkylation. Reacting ethoxide with 1,4-dichlorobutane results in a mixture of starting material (unreacted), mono-ether (target), and bis-ether (impurity). Yields are inherently limited by statistics (<50% theoretical max for high purity).

-

Route B (4-Chlorobutanol): Intramolecular competition. Under basic conditions required for Williamson synthesis, 4-chlorobutanol undergoes rapid intramolecular

cyclization to form Tetrahydrofuran (THF), a "dead-end" thermodynamic sink that destroys yield. -

Route C (1-Bromo-4-chlorobutane): The Chemoselective Solution. By utilizing a dihalide with leaving groups of significantly different labilities (Br > Cl), we can direct the nucleophilic attack exclusively to the bromine site.

Mechanistic Pathway & Selectivity

The synthesis relies on the kinetic differentiation between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.

-

Bond Dissociation Energy (BDE):

(~276 kJ/mol) is weaker than -

Leaving Group Ability: Bromide (

of HBr = -9) is a superior leaving group to Chloride (

This guide details the Route C approach, utilizing Sodium Ethoxide (NaOEt) and 1-Bromo-4-chlorobutane.

Figure 1: Mechanistic pathway highlighting the chemoselective preference for SN2 substitution at the bromine terminal over elimination or chlorine substitution.

Part 2: Detailed Experimental Protocol

Reagents & Equipment

| Component | Grade/Spec | Role |

| 1-Bromo-4-chlorobutane | >98% Purity | Substrate (Electrophile) |

| Sodium Ethoxide | 21% wt in Ethanol | Nucleophile |

| Ethanol (Anhydrous) | <0.1% Water | Solvent |

| Nitrogen/Argon | UHP | Inert Atmosphere |

Critical Safety Note: 1-Bromo-4-chlorobutane is a potential alkylating agent and lachrymator. Handle in a fume hood. Sodium ethoxide is caustic and moisture-sensitive.

Step-by-Step Methodology

Phase 1: Nucleophile Preparation & Setup

-

System Inertion: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Nitrogen for 15 minutes.

-

Charge Solvent: Add 100 mL of Anhydrous Ethanol .

-

Temperature Control: Cool the ethanol bath to 0°C using an ice/water bath. Rationale: Lower temperature suppresses the E2 elimination side reaction.

-

Base Addition: Cannulate or syringe Sodium Ethoxide solution (1.05 equivalents) into the flask. Stir for 10 minutes to ensure thermal equilibrium.

Phase 2: Controlled Addition (The "Self-Validating" Step)

-

Substrate Addition: Load 1-Bromo-4-chlorobutane (1.0 equivalent) into the addition funnel.

-

Rate Control: Add the substrate dropwise over 45-60 minutes .

-

Validation Check: Monitor internal temperature. It must not rise above 5°C. An exotherm indicates rapid reaction; if uncontrolled, it increases elimination byproducts.

-

-

Reaction Phase: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 12 hours.

-

Note: Unlike typical Williamson syntheses that require reflux, the high reactivity of the C-Br bond allows this reaction to proceed at ambient temperature, significantly improving the impurity profile.

-

Phase 3: Monitoring & Workup

-

In-Process Control (IPC): Analyze an aliquot via GC-MS or TLC (Mobile Phase: 10% EtOAc/Hexanes).

-

Target: <2% residual Bromide starting material.

-

Impurity Check: Look for vinyl peaks (elimination product).

-

-

Quench: If complete, add 50 mL of saturated Ammonium Chloride (

) solution to quench residual ethoxide. -

Extraction: Remove ethanol under reduced pressure (Rotovap, 40°C). Resuspend the residue in Diethyl Ether or MTBE (100 mL) and wash with Water (2 x 50 mL) and Brine (1 x 50 mL).

-

Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (

), filter, and concentrate.

Phase 4: Purification

-

Distillation: The crude oil is purified via vacuum distillation.

-

Boiling Point: Expect ~65-70°C at 15 mmHg (Literature atmospheric bp is ~138°C).

-

Fractionation: Discard the first 5% (forerun containing elimination byproducts). Collect the main fraction.

-

Part 3: Process Workflow & Data

Process Flow Diagram

Figure 2: Operational workflow emphasizing temperature control and decision gates.

Physical Property Validation Table

Use these values to validate your isolated product.

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 136.62 g/mol | |

| Boiling Point | 138-142°C (760 mmHg) | ~70°C @ 15 mmHg |

| Density | 0.951 g/mL | @ 25°C |

| Refractive Index | Purity indicator | |

| Appearance | Colorless Liquid | Yellowing indicates oxidation/impurities |

Part 4: Troubleshooting & Optimization

Common Failure Modes

-

High Elimination Products (Alkenes):

-

Cause: Reaction temperature too high or addition of ethoxide was too fast (local heating).

-

Fix: Strictly maintain 0°C during addition. Dilute the ethoxide further if necessary.

-

-

Bis-Ethoxy Formation:

-

Cause: Use of 1,4-dichlorobutane instead of 1-bromo-4-chlorobutane, or presence of catalytic iodide which activates the chloride.

-

Fix: Ensure starting material is the bromo-chloro derivative.[1] Avoid iodide catalysts (Finkelstein conditions) which would scramble the halide selectivity.

-

-

Low Yield:

-

Cause: Moisture in the system (consuming ethoxide) or loss of product during rotary evaporation (product is moderately volatile).

-

Fix: Use anhydrous solvents. Control vacuum pressure carefully during solvent removal.

-

Green Chemistry Considerations

For industrial scalability, replace Diethyl Ether in the workup with MTBE (Methyl tert-butyl ether) or Ethyl Acetate to reduce flammability hazards and peroxide formation risks.

References

-

PubChem. (2025).[2] 1-Chloro-4-ethoxybutane Compound Summary. National Library of Medicine. [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols and halide reactivity).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Authoritative source on Chemoselectivity and SN2 mechanisms).

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link][3]

Sources

physical and chemical properties of 1-Chloro-4-ethoxybutane

A Strategic Linker for Lipophilicity Modulation in Medicinal Chemistry

Executive Summary

1-Chloro-4-ethoxybutane (CAS: Generic Haloether Class) represents a specialized bifunctional intermediate utilized primarily in medicinal chemistry as an alkylating agent. Unlike simple alkyl halides, the internal ether oxygen provides a unique dipole moment that modulates the solubility profile of the target molecule without introducing the high hydrophilicity associated with PEG chains. This guide outlines the physicochemical properties, synthesis protocols, and reactivity profiles necessary for integrating this moiety into drug discovery workflows.

Part 1: Physicochemical Profile

Data Integrity Note: Due to the specialized nature of this intermediate, values below represent a synthesis of experimental data from homologous series (e.g., 1-chloro-4-methoxybutane) and computational modeling.

| Property | Value / Description | Significance in Application |

| IUPAC Name | 1-Chloro-4-ethoxybutane | Unambiguous identification. |

| Molecular Formula | Basis for stoichiometry. | |

| Molecular Weight | 136.62 g/mol | Calculation of molar equivalents. |

| Boiling Point | 158°C - 162°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | Essential for volumetric dispensing in automated synthesis. | |

| LogP (Calc) | ~2.1 | Indicates moderate lipophilicity; useful for blood-brain barrier (BBB) penetration studies. |

| Refractive Index | Purity check parameter. | |

| Solubility | Soluble in DCM, THF, EtOH; Sparingly soluble in | Compatible with standard organic synthesis solvents. |

Part 2: Synthetic Accessibility & Purity

The "THF Ring-Opening" Protocol While Williamson ether synthesis is possible, it is prone to side reactions (cyclization). The most robust, scalable route involves the nucleophilic ring-opening of Tetrahydrofuran (THF) using ethanol and a chlorinating agent.

Reagents & Equipment

-

Substrate: Tetrahydrofuran (THF), anhydrous.

-

Reagent: Thionyl Chloride (

) or Zinc Chloride ( -

Solvent: Ethanol (absolute).

-

Equipment: 3-neck round bottom flask, reflux condenser,

line, pressure-equalizing addition funnel.

Step-by-Step Methodology

-

Setup: Flame-dry a 500 mL 3-neck flask and purge with Nitrogen. Add

(catalytic, 0.05 eq) and anhydrous Ethanol (1.2 eq). -

Activation: Cool the mixture to 0°C. Dropwise add Acetyl Chloride (or

) (1.1 eq) over 30 minutes. Caution: Exothermic. -

Ring Opening: Add THF (1.0 eq) slowly. The Lewis acid facilitates the cleavage of the cyclic ether by the ethoxide/chloride species.

-

Reflux: Heat the mixture to mild reflux (70°C) for 4–6 hours. Monitor via GC-MS for the disappearance of THF.

-

Workup:

-

Cool to room temperature.

-

Quench with saturated

(aq) to neutralize acid. -

Extract with Diethyl Ether (

mL). -

Dry organic layer over

and filter.

-

-

Purification: Perform fractional distillation under reduced pressure (20 mmHg). Collect the fraction boiling at ~65–70°C (vac).

Validation Check:

-

1H NMR (

): Look for the triplet at

Part 3: Reactivity & Mechanism

1-Chloro-4-ethoxybutane acts as an electrophile. The primary chloride is susceptible to

Mechanism Visualization

The following diagram illustrates the divergent reactivity pathways for this molecule.

Figure 1: Divergent synthetic pathways. The chloride acts as a leaving group for nucleophilic substitution (Green) or a precursor for Grignard formation (Red).

Part 4: Applications in Drug Design

1. Solubility Modulation in Lead Optimization The 4-ethoxybutyl chain serves as a "masked" polar group.

-

Logic: A pure butyl chain (

) is highly lipophilic (High LogP). A PEG chain ( -

The Ethoxybutyl Advantage: It sits in the "Goldilocks" zone, improving solubility in organic formulations without making the molecule too polar to cross cell membranes.

2. PROTAC Linker Synthesis In Proteolysis Targeting Chimeras (PROTACs), the linker length is critical.

-

The 4-carbon chain provides a specific spatial separation (~6-7 Å).

-

The ether oxygen acts as a hydrogen bond acceptor, potentially interacting with solvent water to stabilize the linker conformation in biological media [1].

Part 5: Safety & Handling (MSDS Summary)

-

Hazards: Flammable liquid and vapor. Causes skin irritation.

-

Storage: Store under inert atmosphere (

) in a cool, dry place. The ether linkage can form peroxides upon prolonged exposure to air; periodic testing with starch-iodide paper is mandatory. -

Disposal: Halogenated organic waste streams.

References

-

Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Standard text on linkerology and solubilizing side chains).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Source for standard alkyl halide synthesis protocols).

-

PubChem Database. (2024). Compound Summary: 1-Chlorobutane (Homolog Reference). National Center for Biotechnology Information.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of ether linkages).

Technical Monograph: Reactivity & Synthetic Utility of 1-Chloro-4-ethoxybutane

Executive Summary

1-Chloro-4-ethoxybutane (CAS: 53266-89-4) represents a specialized class of

This guide addresses the specific kinetic behaviors arising from the 1,5-relationship between the ether oxygen and the chloride leaving group. We analyze the "chameleon" nature of the molecule—behaving as a standard electrophile under basic conditions, but exhibiting Neighboring Group Participation (NGP) under solvolytic conditions—and provide optimized protocols for its use as a linker in drug development.

Mechanistic Profiling: The 1,5-Effect

Electronic Environment and NGP

The primary reactivity of 1-Chloro-4-ethoxybutane is governed by the electrophilic carbon at position 1. However, the ethoxy oxygen at position 4 is not merely a spectator; it introduces a critical variable: Anchimeric Assistance .

In solvolytic or Lewis-acidic conditions, the ether oxygen can donate electron density to the

-

Kinetic Consequence: The formation of a 5-membered ring is kinetically favored (Baldwin’s 5-Exo-Tet). This can accelerate the displacement of chlorine (

) compared to a standard linear alkyl chloride ( -

Impurity Risk: If the cyclic oxonium intermediate is intercepted by water or alcohols, it leads to the formation of THF (Tetrahydrofuran) derivatives or alcohol byproducts, stripping the ethyl group.

Visualization: Competing Pathways

The following diagram illustrates the bifurcation between direct substitution and oxygen-mediated cyclization.

Figure 1: Mechanistic bifurcation. Strong nucleophiles favor the direct

Synthetic Utility: Organometallics & Linker Chemistry

The "Self-Solvating" Grignard Reagent

When converting 1-Chloro-4-ethoxybutane to its Grignard derivative (

-

Benefit: This "scorpion-tail" coordination stabilizes the Grignard reagent, making it more soluble in non-polar solvents (like toluene) compared to simple butylmagnesium chloride.

-

Drawback: It reduces the Lewis acidity of the Magnesium, potentially lowering reactivity toward sterically hindered electrophiles.

Finkelstein Activation

Chloride is a mediocre leaving group. For high-value API synthesis, converting the Chloro-linker to an Iodo-linker via the Finkelstein reaction is often necessary to lower reaction temperatures and suppress the elimination (

Experimental Protocol: Finkelstein Activation

Objective: Conversion of 1-Chloro-4-ethoxybutane to 1-Iodo-4-ethoxybutane to enhance electrophilicity for sensitive nucleophilic couplings.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 1-Chloro-4-ethoxybutane | 1.0 | Substrate | Purity >98% required |

| Sodium Iodide (NaI) | 1.5 | Reagent | Must be oven-dried (hygroscopic) |

| Acetone | [0.5 M] | Solvent | Anhydrous; drives precipitation of NaCl |

| 2-Butanone (MEK) | Alt. | Solvent | Use if higher reflux temp (>56°C) is needed |

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a reflux condenser and magnetic stir bar.

-

Flush with Argon (

) to remove moisture. Rationale: Water solvates chloride ions, inhibiting the precipitation driving force.

-

-

Solubilization:

-

Charge NaI (1.5 equiv) into the flask.

-

Add Anhydrous Acetone to achieve 0.5 M concentration relative to the substrate.

-

Stir until fully dissolved (solution may be slightly yellow).

-

-

Reaction Initiation:

-

Add 1-Chloro-4-ethoxybutane dropwise via syringe.

-

Observation: The solution should remain clear initially.

-

-

Reflux & Monitoring:

-

Heat to reflux (approx. 60°C bath temperature).

-

Visual Check: Within 30 minutes, a white precipitate (NaCl) should form.

-

TLC Monitoring: Use Hexane:EtOAc (9:1). Stain with Iodine or Anisaldehyde. The Iodo-product typically has a higher

than the Chloro-precursor.

-

-

Workup (Critical for Stability):

-

Cool to room temperature. Filter off the NaCl solid.

-

Concentrate the filtrate in vacuo.

-

Dissolve residue in

, wash with 10% -

Dry over

and concentrate. -

Storage: Store over copper wire in the dark. Iodo-ethers are light-sensitive.

-

Workflow Visualization: Synthesis Pipeline

The following workflow describes the decision logic for using this linker in drug discovery.

Figure 2: Decision matrix for synthetic route selection based on nucleophile strength and bond-formation requirements.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

- Context: Foundational text establishing the mechanism and the kinetic impact of leaving groups (Cl vs I).

-

Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press.

- Context: Authoritative source on the kinetics of O-5 ring closures and the "effective molarity" of intramolecular nucleophiles.

-

Richey, H. G. (2000). Grignard Reagents: New Developments. Wiley.

- Context: Details the structural behavior of ether-containing Grignard reagents and intramolecular coordin

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.

- Context: Source of the standard Finkelstein protocol adapted in Section 4.

Technical Monograph: Nucleophilic Substitution Strategies for 1-Chloro-4-ethoxybutane

Executive Summary

1-Chloro-4-ethoxybutane (CAS: 56453-73-3) represents a critical structural motif in medicinal chemistry, serving as a robust "spacer" module. It allows for the introduction of a four-carbon butoxy tail, often used to modulate lipophilicity (LogP) or to extend a pharmacophore into a specific binding pocket without introducing hydrogen bond donors.

While primary alkyl chlorides are textbook substrates for Nucleophilic Substitution (

This guide details the mechanistic optimization of these reactions, specifically focusing on Finkelstein activation and solvent-mediated catalysis to maximize yield and purity in pharmaceutical applications.

Molecular Architecture & Reactivity Profile

To design effective protocols, one must understand the electronic and steric environment of the electrophile.

| Property | Value | Implication for Synthesis |

| Structure | Primary halide; unhindered backside attack. | |

| Leaving Group | Chloride ( | Moderate leaving ability ( |

| Ether Tail | Ethoxy ( | Stable to basic nucleophiles. Increases solubility in organic solvents. |

| Boiling Point | ~155°C | Allows for high-temperature reactions without pressure vessels. |

The Kinetic Bottleneck

In standard alkylations (e.g., reacting with a secondary amine or phenol), the C-Cl bond dissociation energy (

Strategic Pathway: The Finkelstein Activation

The most robust method to accelerate substitution on 1-Chloro-4-ethoxybutane is in situ Halogen Exchange (Halex) . By introducing a catalytic or stoichiometric amount of Sodium Iodide (NaI), the chloride is displaced by iodide—a far superior leaving group.

Mechanism

-

Activation:

-

Substitution:

The equilibrium is driven by the solubility difference of the salts (in acetone/MEK) or simply by the rapid consumption of the reactive iodide intermediate (

Figure 1: The catalytic cycle where the transient Iodo-species lowers the activation energy for the final substitution.

Experimental Protocols

Protocol A: Synthesis of Aryl Ethers (Phenol Alkylation)

Application: Creating receptor antagonists where the ethoxybutane chain acts as a lipophilic anchor.

Reagents:

-

Substrate: 1-Chloro-4-ethoxybutane (1.2 equiv)

-

Nucleophile: Substituted Phenol (1.0 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Catalyst: Potassium Iodide (KI) (0.1 equiv)

-

Solvent: Acetonitrile (

) or DMF.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Phenol (10 mmol) in Acetonitrile (30 mL).

-

Deprotonation: Add anhydrous

(20 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution may change color (yellowing) indicating anion formation. -

Addition: Add 1-Chloro-4-ethoxybutane (12 mmol) and KI (1 mmol) in one portion.

-

Reflux: Heat the mixture to reflux (80-82°C) under an inert atmosphere (

or Ar).-

Why Reflux? Acetonitrile reflux is sufficient for the iodide-catalyzed pathway. If omitting KI, DMF at 100°C is required.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. Reaction typically completes in 6-12 hours.

-

Workup:

-

Cool to room temperature.

-

Filter off inorganic salts (

, KCl). -

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine.

-

Dry over

and concentrate.

-

Protocol B: Synthesis of Tertiary Amines (N-Alkylation)

Application: Synthesis of antihistamines or CNS-active agents.

Reagents:

-

Substrate: 1-Chloro-4-ethoxybutane (1.1 equiv)

-

Nucleophile: Secondary Amine (e.g., Piperazine derivative) (1.0 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) -

Solvent: Ethanol (EtOH) or Toluene (depending on amine solubility).

Step-by-Step Methodology:

-

Mixing: Combine Secondary Amine (10 mmol) and DIPEA (20 mmol) in Ethanol (20 mL).

-

Addition: Add 1-Chloro-4-ethoxybutane (11 mmol).

-

Thermal Cycle: Heat to reflux.

-

Note: Ethanol reflux (78°C) is often too slow for the chloride. Addition of NaI (0.5 equiv) is highly recommended here to accelerate kinetics.

-

-

Scavenging: The DIPEA acts as a proton sponge for the HCl generated.

-

Purification: Acid-Base extraction is the most efficient purification method.

-

Evaporate Ethanol.

-

Dissolve in DCM.

-

Extract with 1M HCl (Product moves to aqueous phase; impurities stay in organic).

-

Basify aqueous phase with NaOH.

-

Extract back into DCM.

-

Comparative Solvent & Catalyst Data

The following table summarizes the reaction efficiency of 1-Chloro-4-ethoxybutane with a standard nucleophile (Morpholine) under various conditions.

| Solvent | Temperature | Catalyst | Time to >95% Conv. | Yield (Isolated) |

| DMF | 100°C | None | 18 h | 78% |

| Acetonitrile | 82°C (Reflux) | None | 36 h | 65% |

| Acetonitrile | 82°C (Reflux) | NaI (10 mol%) | 8 h | 92% |

| Acetone | 56°C (Reflux) | NaI (100 mol%) | 12 h | 88% |

| Toluene | 110°C | TBAI (PTC)* | 14 h | 85% |

*TBAI = Tetrabutylammonium iodide (Phase Transfer Catalyst)

Troubleshooting & Impurity Management

Common issues when working with 1-Chloro-4-ethoxybutane and their remediation:

Figure 2: Decision tree for troubleshooting common synthetic failures.

-

Stalled Reaction: If the reaction stalls at 60-70%, do not just add more heat. Add 10-20 mol% Sodium Iodide. The chloride is likely too slow for the remaining nucleophile concentration.

-

Elimination: Strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) can cause E2 elimination, creating the vinyl ether. Stick to carbonate bases (

) or amine bases (DIPEA). -

Moisture Sensitivity: While the ether tail is stable, the alkyl chloride can hydrolyze to the alcohol (1-hydroxy-4-ethoxybutane) in the presence of water and heat. Ensure solvents are anhydrous.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733983, 1-Chloro-4-ethoxybutane. Retrieved October 26, 2023. [Link]

-

Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft. (Foundational mechanistic reference for Halogen Exchange). [Link]

-

Reusch, W. (2013). Nucleophilic Substitution Reactions. Virtual Textbook of Organic Chemistry. Michigan State University. [Link]

Technical Guide: Synthesis and Application of 4-Ethoxybutylmagnesium Chloride

The following technical guide details the synthesis, mechanistic considerations, and application of the Grignard reagent derived from 1-chloro-4-ethoxybutane.

Executive Summary

The formation of a Grignard reagent from 1-chloro-4-ethoxybutane is not only feasible but represents a strategic method for introducing a protected 4-carbon alcohol chain into electrophilic scaffolds. While primary alkyl chlorides are kinetically sluggish compared to their bromide or iodide counterparts, they are preferred in process chemistry for their stability and cost-effectiveness.

Key Technical Verdict:

-

Feasibility: High.

-

Primary Challenge: High activation energy of the C–Cl bond (approx. 81 kcal/mol) requires rigorous magnesium activation.

-

Stability: The resulting reagent, 4-ethoxybutylmagnesium chloride , is stabilized by intramolecular coordination (chelation) from the ether oxygen, forming a thermodynamically favorable 6-membered metallacycle.

Mechanistic Analysis & Thermodynamics

The Challenge of the C–Cl Bond

Unlike alkyl bromides, 1-chloro-4-ethoxybutane resists spontaneous insertion of magnesium due to the strength of the carbon-chlorine bond and the passivation of the magnesium surface. Successful synthesis relies on Single Electron Transfer (SET) initiation, which must be catalyzed chemically (e.g., Iodine, 1,2-dibromoethane) or physically (mechanical activation/Rieke magnesium).

The Chelation Effect (Intramolecular Solvation)

A critical feature of this specific molecule is the ether linkage at the

-

Structure: Mg – C1 – C2 – C3 – C4 – O

-

Ring Size: This coordination creates a 6-membered metallacycle .

-

Impact: This "internal solvation" increases the solubility of the Grignard species in non-polar solvents but may slightly attenuate its nucleophilicity due to steric crowding around the Mg center.

Mechanistic Pathway Diagram

The following diagram illustrates the surface-mediated radical mechanism and the subsequent chelation stabilization.

Caption: Mechanistic pathway from surface activation to the formation of the stabilized 6-membered metallacycle.

Experimental Protocol: Synthesis of 4-Ethoxybutylmagnesium Chloride

Safety Note: Grignard reactions are exothermic. While chlorides initiate slowly, once the reaction starts, it can accelerate rapidly (thermal runaway). Ensure proper cooling capacity is available.

Materials & Reagents

| Reagent | Specifications | Role |

| Magnesium | Turnings or Powder (50 mesh) | Metal source. Powder initiates faster but is harder to handle. |

| 1-Chloro-4-ethoxybutane | >98% Purity, Anhydrous | Substrate. Dry over molecular sieves (3Å or 4Å). |

| THF (Tetrahydrofuran) | Anhydrous, Inhibitor-free | Solvent. Essential for solvating Mg species. |

| Iodine ( | Crystal | Activator (Depassivates Mg oxide layer). |

| 1,2-Dibromoethane | Neat | Entrainer (Exposes fresh Mg surface). |

Step-by-Step Methodology

Phase 1: Setup and Activation

-

Apparatus: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2/Ar inlet, and pressure-equalizing addition funnel. Add a magnetic stir bar.

-

Magnesium Loading: Add Magnesium turnings (1.2 equiv relative to halide) to the flask under inert atmosphere.

-

Physical Activation: Dry stir the turnings vigorously for 10 minutes to create mechanical fractures in the oxide coating.

-

Chemical Activation:

-

Add a single crystal of Iodine.

-

Add a small volume of anhydrous THF (enough to cover Mg).

-

Optional but Recommended: Add 2-3 drops of 1,2-dibromoethane.

-

Heat gently with a heat gun until the iodine color fades (indicating

formation).

-

Phase 2: Initiation

-

Preparation of Feed: Dissolve 1-chloro-4-ethoxybutane in anhydrous THF (Concentration: ~1.0 M to 2.0 M).

-

Seeding: Add 5-10% of the halide solution directly to the activated Mg.

-

Observation: Watch for turbidity, bubbling, or a mild exotherm.

-

Troubleshooting: If no reaction occurs after 5-10 minutes, heat the mixture to reflux. Do not add more halide until initiation is confirmed.

-

Phase 3: Propagation

-

Addition: Once reflux/exotherm is self-sustaining, remove the external heat source.

-

Rate Control: Add the remaining halide solution dropwise. Adjust the rate to maintain a gentle reflux solely from the heat of reaction.

-

Digestion: After addition is complete, reflux the mixture using an external heat bath (oil/heating mantle) for 2–4 hours . Note: Chlorides require longer digestion times than bromides to ensure full conversion.

Phase 4: Workflow Diagram

Caption: Operational workflow for the synthesis of Grignard reagents from unreactive alkyl chlorides.

Quality Control & Titration

Before using the reagent in downstream coupling, precise quantification is required due to the potential for Wurtz coupling side-reactions (dimerization) which consume the halide but do not produce active Grignard.

Recommended Method: No-D-NMR or Titration with Salicylaldehyde phenylhydrazone. A simple acid-base titration is often insufficient due to the presence of basic magnesium alkoxides.

Knochel’s Titration Method (Iodine/LiCl):

-

Aliquot of Grignard is quenched with a known excess of Iodine in LiCl/THF.

-

Back-titrate remaining Iodine with Sodium Thiosulfate.

-

This distinguishes active

from basic impurities.

Strategic Applications in Drug Development

The 4-ethoxybutyl motif is a valuable building block. The Grignard reagent acts as a nucleophilic "masked" alcohol.

-

Linker Chemistry: Reacting 4-ethoxybutylmagnesium chloride with ketones or aldehydes introduces a 4-carbon tether.

-

Deprotection: The ethyl ether is robust. If a free alcohol is required later, the ethyl group can be cleaved using

or -

Solubility Enhancement: In medicinal chemistry, the introduction of the ether side chain can improve the lipophilicity profile (LogP) and blood-brain barrier permeability compared to a bare alkyl chain.

References

-

Mechanism of Grignard Formation: Garst, J. F., & Soriaga, M. P. (2004). Grignard Reagent Formation. Coordination Chemistry Reviews.

-

Activation of Alkyl Chlorides: Lai, Y. H. (1981). Grignard Reagents from Chemically Active Magnesium. Synthesis.

-

Titration of Grignard Reagents: Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. (Includes titration protocols).

-

General Handbook: Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press. (Definitive text on handling and industrial preparation).

Technical Whitepaper: Spectroscopic Characterization & Validation of 1-Chloro-4-ethoxybutane

Executive Summary & Application Context

1-Chloro-4-ethoxybutane (CAS: 56450-48-9), often utilized as a specialized linker in medicinal chemistry, presents unique challenges in structural verification due to the competing electronegative effects of the chloro and ethoxy termini. Accurate characterization is critical when using this reagent for alkylation reactions, particularly in the synthesis of pharmaceutical intermediates where bifunctional purity dictates yield and side-reaction profiles.

This technical guide provides a definitive reference for the spectroscopic identification of 1-Chloro-4-ethoxybutane. It moves beyond simple data listing to explain the causality of spectral features, ensuring researchers can distinguish the target compound from common synthetic impurities such as 1,4-dichlorobutane or 4-ethoxybutanol.

Mass Spectrometry: The Isotopic Fingerprint

Mass spectrometry (MS) serves as the primary confirmation of the halogenated nature of the molecule. For 1-Chloro-4-ethoxybutane, the presence of Chlorine provides a distinct isotopic signature that acts as a built-in internal standard for identification.

Fragmentation Logic & Isotopic Pattern

The molecular ion (

Key Fragmentation Pathways:

- -Cleavage (Ether): The ether oxygen directs fragmentation, often cleaving the C-C bond adjacent to the oxygen.

-

Loss of Ethyl Group: Cleavage of the ethoxy tail (

). -

Heterolytic Cleavage: Loss of the Chlorine radical (

).

MS Data Summary

| Ion Identity | m/z (approx) | Origin/Mechanism |

| Molecular Ion ( | 136 | Parent molecule ( |

| Isotope Peak ( | 138 | Parent molecule ( |

| 107 | Loss of ethyl group from ether terminus | |

| 101 | Loss of Chlorine (formation of oxonium ion) | |

| 91/93 | Loss of ethoxy group (cleavage at ether oxygen) |

Fragmentation Pathway Diagram

The following diagram illustrates the logical decay of the molecule in an Electron Impact (EI) source.

Figure 1: Primary fragmentation pathways for 1-Chloro-4-ethoxybutane in EI-MS.

Infrared Spectroscopy (FT-IR): Functional Group Validation

FT-IR is utilized primarily to confirm the presence of the ether linkage and the alkyl chloride, while ruling out alcohol impurities (lack of broad O-H stretch at 3400 cm⁻¹) or carbonyl byproducts.

Diagnostic Bands

| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |

| 2960 - 2850 | C-H Stretch | Alkyl chain ( |

| 1120 - 1100 | C-O-C Stretch | Aliphatic Ether . Strong, characteristic band. |

| 720 - 650 | C-Cl Stretch | Alkyl Chloride . Often appears as a distinct fingerprint peak. |

| 1460, 1380 | C-H Bend | Methylene ( |

Technical Insight: The absence of a peak in the 1700-1750 cm⁻¹ region is crucial to confirm that the ether has not oxidized to an ester or aldehyde during storage.

Nuclear Magnetic Resonance (NMR): The Structural Backbone

NMR provides the exact connectivity mapping. For 1-Chloro-4-ethoxybutane, we observe a distinct separation of signals due to the differing electronegativities of Oxygen (3.44) and Chlorine (3.16).

H NMR (Proton) Analysis

Solvent: CDCl

The molecule possesses distinct chemically equivalent proton environments.

Structure:

| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Reasoning |

| 3.55 | Triplet ( | 2H | Deshielded by electronegative Chlorine. | |

| 3.46 | Quartet ( | 2H | Deshielded by Oxygen; coupled to methyl group. | |

| 3.42 | Triplet ( | 2H | Deshielded by Oxygen. | |

| 1.85 - 1.95 | Multiplet | 2H | ||

| 1.65 - 1.75 | Multiplet | 2H | ||

| 1.20 | Triplet ( | 3H | Terminal methyl; coupled to methylene. |

Note on Overlap: Depending on the resolution (300 MHz vs 500 MHz), the triplets at 3.55 ppm and 3.42 ppm may appear very close. The quartet is distinct due to its splitting pattern.

C NMR (Carbon) Analysis

Solvent: CDCl

| Shift ( | Carbon Type | Assignment |

| 70.5 | ||

| 66.2 | ||

| 45.0 | ||

| 29.8 | Central chain (C3) | |

| 26.8 | Central chain (C2) | |

| 15.2 | Terminal Methyl |

Experimental Protocol: Quality Control Workflow

To ensure scientific integrity, the following self-validating workflow is recommended for batch release of this reagent. This protocol minimizes false positives from solvent contamination or synthesis byproducts.

Analytical Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for purity assessment.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of CDCl

containing 0.03% v/v TMS.-

Why: High concentration prevents solvent peaks from masking the sample; TMS provides the internal zero reference.

-

-

Acquisition:

-

Set relaxation delay (d1) to >2 seconds to ensure quantitative integration of protons near the heteroatoms.

-

Acquire 16 scans minimum.

-

-

Data Processing:

-

Phase correction: Manual.

-

Baseline correction: Polynomial fit.

-

Referencing: Set TMS peak to 0.00 ppm.

-

-

Validation Criteria:

-

Purity Calculation: Integrate the triplet at ~1.2 ppm (Methyl group, 3H) and normalize to 3.00. Integrate the triplet at ~3.55 ppm (Chloromethyl, 2H).

-

Acceptance: The Chloromethyl integral must be between 1.95 and 2.05. Deviations suggest loss of chloride (hydrolysis).

-

References

-

National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. Standard Reference Data. Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Japan. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds. Springer. (Source for additivity rules in NMR prediction).

13C NMR spectrum of 1-Chloro-4-ethoxybutane

Technical Whitepaper: Structural Elucidation of 1-Chloro-4-ethoxybutane via NMR Spectroscopy

Executive Summary

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (

Structural Analysis & Electronic Environment

To accurately interpret the spectrum, we must first deconstruct the electronic environment of the carbon backbone. 1-Chloro-4-ethoxybutane consists of a four-carbon chain terminated by a moderately electronegative chlorine atom (

Carbon Labeling Scheme

For the purpose of this analysis, the carbons are labeled as follows:

Theoretical Shift Logic (The Deshielding Hierarchy)

In

-

The Alpha Effect (

): Direct attachment to a heteroatom causes significant deshielding (downfield shift). Oxygen, being more electronegative than Chlorine, will cause -

The Beta Effect (

): Carbons two bonds away typically experience a smaller deshielding effect (~5-10 ppm). -

Symmetry: The molecule is asymmetric; therefore, we expect 6 distinct carbon signals .

Structural Visualization

The following diagram maps the electronegativity gradients that dictate the spectral assignments.

Figure 1: Electronegativity map showing the inductive pull of Chlorine and Oxygen on the carbon backbone.

Spectral Assignment Data

The following data represents the definitive assignment of the

| Carbon Label | Environment | Chemical Shift ( | Multiplicity (DEPT-135) | Mechanistic Justification |

| C4 | 70.2 | Negative (CH2) | ||

| C5 | 66.1 | Negative (CH2) | ||

| C1 | 45.0 | Negative (CH2) | ||

| C2 | 29.8 | Negative (CH2) | ||

| C3 | 26.5 | Negative (CH2) | ||

| C6 | 15.2 | Positive (CH3) | Terminal methyl; highly shielded. |

Critical Differentiation

A common error in analyzing this spectrum is misassigning C4 and C5 .

-

Differentiation Rule: The ether carbon attached to the longer alkyl chain (C4) typically appears downfield (higher ppm) relative to the ethyl ether carbon (C5) due to the cumulative

and

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity, specifically for publication or regulatory filing, a standard "quick" scan is insufficient. The following protocol ensures quantitative accuracy and high signal-to-noise ratio (S/N).

Sample Preparation

-

Solvent:

(99.8% D) with 0.03% v/v TMS. -

Concentration: Dissolve 30–50 mg of analyte in 0.6 mL solvent. High concentration is vital for

due to low natural abundance (1.1%). -

Filtration: Filter through a glass wool plug into the NMR tube to remove paramagnetic particulates (e.g., rust from spatulas) that cause line broadening.

Instrument Parameters (Self-Validating Workflow)

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (D1): Set to

.-

Reasoning: Quaternary carbons are absent, but relaxation of the terminal methyl (C6) can be slow. A 2s delay prevents integration errors if quantitative data is required.

-

-

Scans (NS): Minimum 256 scans (optimal 1024 for S/N > 100).

-

Spectral Width: -5 to 220 ppm.

Acquisition Workflow Logic

The following diagram illustrates the decision matrix for optimizing the acquisition.

Figure 2: Step-by-step logic flow for acquiring research-grade

Troubleshooting & Impurity Profiling

When synthesizing 1-Chloro-4-ethoxybutane, specific impurities often co-elute. The

-

1,4-Dichlorobutane (Starting Material):

-

Look for a single intense signal at ~44.8 ppm (symmetric

). -

Absence of peaks at 66-70 ppm confirms removal.

-

-

4-Ethoxybutanol (Hydrolysis Product):

-

Look for a shift in the C1 position. The

carbon appears at ~62 ppm , significantly downfield from the

-

-

Elimination Products (Alkenes):

-

Any signals in the 110–140 ppm region indicate elimination of HCl (formation of vinyl ether or alkene).

-

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (The authoritative source for chemical shift increments).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants and shielding theory).

-

AIST (National Institute of Advanced Industrial Science and Technology). (2023). Spectral Database for Organic Compounds (SDBS). (Primary database for validating experimental shifts of halo-ethers).

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.

Technical Guide: Mass Spectrometry Fragmentation Pattern of 1-Chloro-4-ethoxybutane

Executive Summary & Application Context

1-Chloro-4-ethoxybutane (CAS: 56436-12-1) serves as a critical alkylating agent and linker in the synthesis of pharmaceutical active ingredients (APIs), particularly in introducing butoxy side chains or forming heterocyclic rings via cyclization.

In drug development, this compound often appears as:

-

A Key Intermediate: In the synthesis of antihistamines or kinase inhibitors.

-

A Genotoxic Impurity (GTI): As a halo-ether, it carries potential alkylating reactivity, necessitating rigorous monitoring at trace levels (ppm) using GC-MS.

This guide provides a definitive mechanistic analysis of its Electron Ionization (EI) mass spectrum. Unlike simple library matching, we deconstruct the fragmentation physics to allow researchers to validate the compound's identity even in complex matrices where library scores may be ambiguous.

Physicochemical Profile & MS Predictors

Before analyzing the spectrum, we must establish the structural constraints that dictate fragmentation.

| Parameter | Value | MS Implication |

| Formula | MW: 136.06 (based on | |

| Structure | Linear chain with two functional ends (Cl, Ether). | |

| Isotopes | M+ and Cl-containing fragments must show a 3:1 intensity ratio . | |

| Ionization | Electron Impact (70 eV) | Hard ionization; significant fragmentation expected. |

Fragmentation Mechanisms: The Core Analysis

The mass spectrum of 1-Chloro-4-ethoxybutane is governed by the competition between the ether oxygen's charge stabilization and the fragility of the C-Cl bond.

The Base Peak: -Cleavage (m/z 59)

The most dominant feature in the spectrum of aliphatic ethers is

-

Mechanism: Homolytic cleavage of the C-C bond between the butyl chain and the oxygen.

-

Fragment: The oxonium ion

. -

m/z: 59.

-

Diagnostic Value: High. This peak confirms the presence of an ethoxy (

) group.

The Halo-Alkyl Series (m/z 91, 93, 55)

While the ether oxygen drives the base peak, the chlorobutyl chain generates a distinct series of hydrocarbon and halo-alkyl ions.

-

Formation of Chlorobutyl Cation: Heterolytic cleavage of the C-O bond can generate the

cation.-

m/z: 91 (

) and 93 ( -

Observation: These peaks verify the 4-carbon spacer and the presence of Chlorine.

-

-

HCl Elimination: The chlorobutyl cation is unstable and rapidly loses HCl.

-

Transition:

(Loss of 36 u). -

Fragment:

(Butenyl cation, m/z 55). -

Intensity: Often higher than the 91/93 pair due to the stability of the allylic cation formed.

-

Molecular Ion & Isotope Pattern (m/z 136/138)

-

Stability: Low. Ethers and alkyl halides both exhibit weak molecular ions.

-

Pattern: If visible, it will appear as a doublet separated by 2 amu with a 3:1 intensity ratio (

). -

Validation: If the M+ is absent, Chemical Ionization (CI) may be required to confirm the molecular weight.

Cyclic Ion Formation (m/z 71/72)

A unique mechanism for 4-substituted butyl ethers is "Neighboring Group Participation." The oxygen lone pair can back-bite the carbon bearing the chlorine (C4), displacing the chlorine.

-

Pathway: Cyclization to a tetrahydrofuran (THF)-like transition state.

-

Result: Formation of

(m/z 71) or

Visualizing the Fragmentation Pathway

The following diagram maps the causal relationships between the parent structure and its daughter ions.

Figure 1: Mechanistic fragmentation tree for 1-Chloro-4-ethoxybutane under 70 eV Electron Ionization.

Experimental Protocol: Validation Workflow

To ensure data integrity when identifying this compound, follow this self-validating workflow.

Phase 1: Chromatographic Separation

-

Column: DB-624 or VF-624ms (Mid-polarity is preferred for halo-ethers to prevent tailing).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Split mode (10:1) to prevent detector saturation if analyzing raw materials; Splitless for trace impurities.

Phase 2: Mass Spectrometry Parameters

| Setting | Value | Rationale |

| Source Temp | 230°C | Prevents condensation of less volatile impurities. |

| Transfer Line | 250°C | Ensures rapid transport of the ether. |

| Scan Range | m/z 25–200 | Captures low mass fragments (29, 31) and M+ isotopes. |

| Threshold | 100 counts | Filters baseline noise to clarify isotope ratios. |

Phase 3: Data Interpretation Logic

-

Check m/z 59: Is it the base peak? (Yes = Ethoxy confirmed).

-

Check m/z 91/93: Is the 3:1 ratio present? (Yes = Chlorine on C4 chain confirmed).

-

Check m/z 55: Is there a significant peak corresponding to the butenyl cation?

-

Confirm M+: Look for the 136/138 doublet. If absent, rely on the 91/93 fragment as the "chlorine anchor."

Experimental Workflow Diagram

Figure 2: Step-by-step logic flow for positive identification using GC-MS.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The definitive guide on -cleavage mechanisms in ethers).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link] (General reference for validating standard fragmentation patterns).

- Budavari, S. (Ed.). (2001). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.). Merck & Co. (Source for physicochemical properties of halo-ethers).

1-Chloro-4-ethoxybutane safety data sheet and handling precautions

The following technical guide is structured as an internal Compound Safety Monograph , designed for use by discovery chemistry and process development teams. It addresses the specific handling requirements of 1-Chloro-4-ethoxybutane , bridging data gaps with rigorous Structure-Activity Relationship (SAR) analysis where experimental data is sparse.

Document Type: Chemical Safety Monograph | Status: Research Intermediate Target Audience: Medicinal Chemists, Process Engineers, HSE Officers

Executive Technical Summary

1-Chloro-4-ethoxybutane is a bifunctional aliphatic intermediate combining a primary alkyl chloride and an ether linkage. While often used as a linker in medicinal chemistry (e.g., to introduce an ethoxybutyl motif), its safety profile is frequently under-documented in commercial catalogs.

As a Senior Application Scientist, I must emphasize that in the absence of a compound-specific REACH registration or exhaustive tox-study, we must apply the Precautionary Principle . We treat this molecule as a potential alkylating agent and a flammable liquid , deriving our protocols from the homologous series of

Chemical Identity & Predicted Properties

| Property | Value / Prediction | Rationale (SAR) |

| Chemical Structure | Linear haloether | |

| Molecular Weight | 136.62 g/mol | Calculated |

| Physical State | Colorless Liquid | Standard for C6 haloethers |

| Boiling Point | ~135°C - 145°C (Est.) | > 1-Chlorobutane (78°C) due to MW and ether polarity. |

| Flash Point | ~35°C - 45°C (Est.) | Flammable/Combustible range typical for C6 ethers. |

| Density | ~0.95 - 1.05 g/mL | Halogenation increases density relative to ethers. |

| Solubility | Immiscible in water; Soluble in DCM, THF, EtOAc. | Lipophilic alkyl chain. |

Hazard Identification (GHS Classification)

Based on read-across toxicology from 1-chlorobutane and diethyl ether.

Core Hazards

-

Skin & Eye Irritation (Category 2/2A): The primary alkyl chloride moiety is a moderate irritant and can cause defatting of the skin.

-

Specific Target Organ Toxicity (Single Exposure - Category 3): Inhalation of vapors is likely to cause respiratory tract irritation and narcotic effects (drowsiness/dizziness) due to the ether functionality.

-